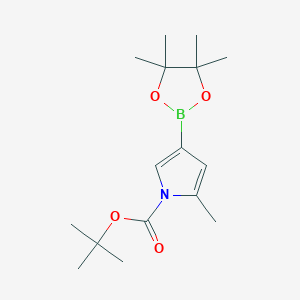
Chloro(3-morpholin-4-ylpropyl)magnesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(3-morpholin-4-ylpropyl)magnesium is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. Its molecular formula is C7H14ClMgNO, and it has a molecular weight of 187.95 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(3-morpholin-4-ylpropyl)magnesium is typically prepared via the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) . The general procedure includes:
Preparation of the Grignard Reagent: Magnesium turnings are activated by iodine or a small amount of the alkyl halide. The activated magnesium is then reacted with 3-chloropropylmorpholine in dry THF under an inert atmosphere to form the Grignard reagent.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified by distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Chloro(3-morpholin-4-ylpropyl)magnesium undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Coupling Reactions: Used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, esters, and epoxides.
Conditions: Reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheres to prevent moisture and air from deactivating the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from coupling reactions with various electrophiles.
科学研究应用
Chloro(3-morpholin-4-ylpropyl)magnesium has a wide range of applications in scientific research, including:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials
作用机制
The mechanism of action of Chloro(3-morpholin-4-ylpropyl)magnesium involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in substrates. The magnesium atom coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the nucleophilic attack by the carbon atom bonded to magnesium .
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used in nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
Chloro(3-morpholin-4-ylpropyl)magnesium is unique due to the presence of the morpholine ring, which can impart additional reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and other complex molecules.
属性
分子式 |
C7H14ClMgNO |
|---|---|
分子量 |
187.95 g/mol |
IUPAC 名称 |
magnesium;4-propylmorpholine;chloride |
InChI |
InChI=1S/C7H14NO.ClH.Mg/c1-2-3-8-4-6-9-7-5-8;;/h1-7H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GLHRICKKZUKLON-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]CCN1CCOCC1.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


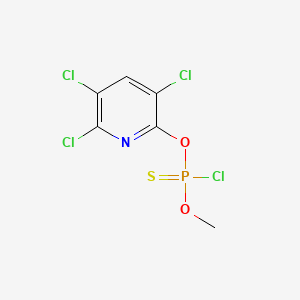
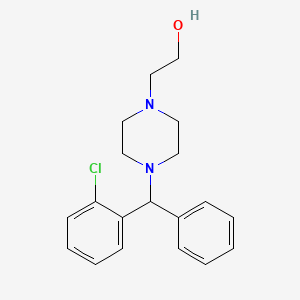
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
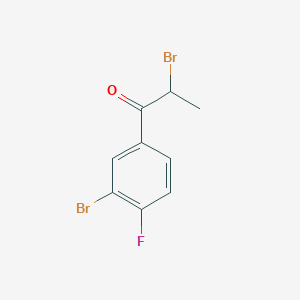
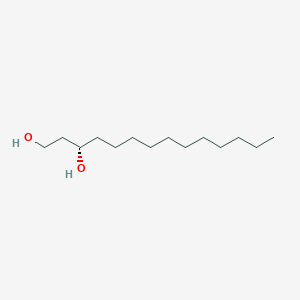
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)
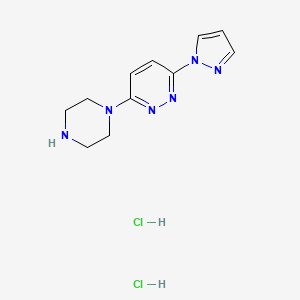
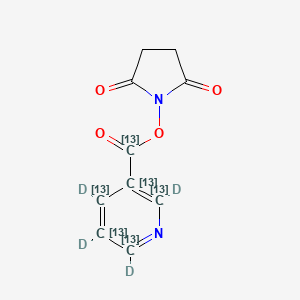
![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)
